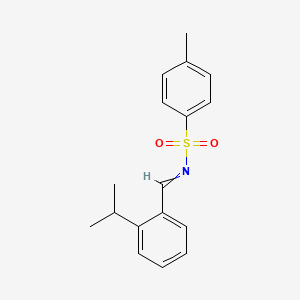

(E)-N-(2-Isopropylbenzylidene)-4-methylbenzenesulfonamide

Beschreibung

(E)-N-(2-Isopropylbenzylidene)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a benzylidene group, an isopropyl group, and a methylbenzenesulfonamide moiety, which contribute to its unique chemical properties.

Eigenschaften

Molekularformel |

C17H19NO2S |

|---|---|

Molekulargewicht |

301.4 g/mol |

IUPAC-Name |

4-methyl-N-[(2-propan-2-ylphenyl)methylidene]benzenesulfonamide |

InChI |

InChI=1S/C17H19NO2S/c1-13(2)17-7-5-4-6-15(17)12-18-21(19,20)16-10-8-14(3)9-11-16/h4-13H,1-3H3 |

InChI-Schlüssel |

GWOFOOUXGOANQK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (E)-N-(2-Isopropylbenzyliden)-4-methylbenzolsulfonamid beinhaltet typischerweise die Kondensationsreaktion zwischen 2-Isopropylbenzaldehyd und 4-Methylbenzolsulfonamid. Die Reaktion wird üblicherweise in Gegenwart eines geeigneten Katalysators, wie z. B. einer Säure oder Base, unter kontrollierten Temperaturbedingungen durchgeführt, um die Bildung des gewünschten (E)-Isomers sicherzustellen.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von (E)-N-(2-Isopropylbenzyliden)-4-methylbenzolsulfonamid großtechnische Batchreaktionen mit optimierten Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu maximieren. Die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungstechniken, wie z. B. Umkristallisation oder Chromatographie, kann die Effizienz des Produktionsprozesses weiter verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(E)-N-(2-Isopropylbenzyliden)-4-methylbenzolsulfonamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfon-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Benzyliden-Gruppe in eine Benzyl-Gruppe umwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel oder Sulfonierungsmittel können unter geeigneten Bedingungen eingesetzt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann Oxidation zum Beispiel Sulfon-Derivate liefern, während Reduktion Benzyl-Derivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von (E)-N-(2-Isopropylbenzyliden)-4-methylbenzolsulfonamid beinhaltet seine Interaktion mit spezifischen molekularen Zielen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann die Aktivität bestimmter Enzyme hemmen oder in zelluläre Prozesse eingreifen, was zu den beobachteten biologischen Effekten führt. Detaillierte Studien zu seinen molekularen Zielen und Signalwegen sind notwendig, um seinen Wirkmechanismus vollständig zu verstehen.

Wirkmechanismus

The mechanism of action of (E)-N-(2-Isopropylbenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(2-Isopropylbenzyliden)-4-methylbenzolsulfonamid: Fehlt die (E)-Konfiguration.

N-(2-Isopropylbenzyliden)-benzolsulfonamid: Fehlt die Methylgruppe am Benzolring.

N-(Benzyliden)-4-methylbenzolsulfonamid: Fehlt die Isopropyl-Gruppe.

Einzigartigkeit

(E)-N-(2-Isopropylbenzyliden)-4-methylbenzolsulfonamid ist aufgrund seiner spezifischen (E)-Konfiguration einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein sowohl der Isopropyl- als auch der Methylgruppe unterscheidet es weiter von ähnlichen Verbindungen, was möglicherweise zu einzigartigen Eigenschaften und Anwendungen führt.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.